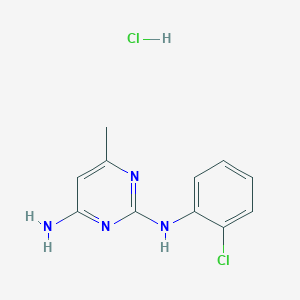

N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Description

N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom at the second position of the pyrimidine ring, along with a methyl group at the sixth position. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Properties

IUPAC Name |

2-N-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4.ClH/c1-7-6-10(13)16-11(14-7)15-9-5-3-2-4-8(9)12;/h2-6H,1H3,(H3,13,14,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLKFSLDPQVJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

Methylation: The methyl group at the sixth position can be introduced through an alkylation reaction using methyl iodide and a strong base like sodium hydride.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide; aqueous conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced derivatives, such as amines or alcohols.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Hydrolysis: Hydrolyzed products, including amines and carboxylic acids.

Scientific Research Applications

N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N2-(2-chlorophenyl)-4,6-dimethylpyrimidine-2-amine

- N2-(2-chlorophenyl)-5-methylpyrimidine-2,4-diamine

- N2-(2-chlorophenyl)-6-ethylpyrimidine-2,4-diamine

Uniqueness

N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its ability to interact with hydrophobic pockets in biological targets, while the methyl group at the sixth position influences its electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Research has indicated that compounds within this class may exhibit various pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a chlorophenyl group and a methyl group. This structural configuration is crucial for its interaction with biological targets.

The mechanism of action for this compound primarily involves its ability to inhibit specific enzymes or receptors. For instance, studies have shown that similar pyrimidine derivatives can bind to protein kinases, thereby modulating their activity and affecting cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several derivatives are summarized in Table 1.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.0 |

| This compound | Escherichia coli | 0.5 |

| This compound | Bacillus subtilis | 0.25 |

These results suggest that the compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study demonstrated its efficacy against breast cancer cells, where it showed an IC50 value of 6.1 ± 1.0 nM against Aurora A kinase . This finding highlights the compound's potential as a targeted therapy in oncology.

Case Studies

- Study on Antiviral Activity : A study investigated the antiviral properties of substituted pyrimidines against human adenovirus (HAdV). Compounds with similar structures exhibited selective inhibition of HAdV replication processes. The findings suggest that this compound could be a candidate for further development in antiviral therapies .

- Antimalarial Activity : Another research effort focused on the inhibition of Plasmodium falciparum kinases using pyrimidine derivatives. The results indicated that certain compounds could effectively disrupt the malaria life cycle by targeting essential kinases involved in parasite proliferation .

Q & A

Q. What are the optimal synthetic routes and purification methods for N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride?

The synthesis typically involves multi-step reactions, starting with diazotization of 2-chloroaniline to form a diazonium salt, followed by coupling with methyl-substituted pyrimidine precursors. Critical parameters include:

- Temperature control : Microwave-assisted synthesis (e.g., 100–120°C) improves yield and reduces side products .

- Solvent selection : Ethanol or DMF is preferred for coupling reactions to enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Analytical techniques like HPLC and NMR validate purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key methods include:

- NMR spectroscopy : , , and NMR confirm substituent positions and chlorine integration .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .

- Melting point analysis : Sharp melting points (e.g., 228–268°C) indicate high crystallinity .

Q. What in vitro assays are recommended to evaluate its biological activity (e.g., anticancer potential)?

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Enzyme inhibition studies : Target kinases (e.g., Aurora kinases) or DNA topoisomerases via fluorescence-based assays .

- Controls : Include cisplatin or doxorubicin as positive controls and solvent-only treatments for baseline comparison .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Chlorophenyl vs. methoxyphenyl : The 2-chlorophenyl group enhances DNA intercalation and cytotoxicity compared to methoxy derivatives, likely due to electron-withdrawing effects .

- Methyl substitution at position 6 : Improves metabolic stability by reducing oxidative degradation in vivo .

- Morpholine addition : Increases solubility and modulates kinase selectivity, as seen in triazine analogs .

Q. What strategies resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

- Purity differences : Validate compound purity via HPLC (>98%) and repeat assays with standardized protocols .

- Cell line variability : Test across multiple lines (e.g., adherent vs. suspension cultures) to assess consistency .

- Assay conditions : Optimize incubation time (24–72 hrs) and serum concentration to avoid false negatives .

Q. How can researchers validate the compound’s mechanism of action and molecular targets?

- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Molecular docking : Predict binding modes to Aurora kinases or topoisomerases using AutoDock Vina .

- CRISPR/Cas9 knockout : Validate target dependency by silencing candidate genes (e.g., TOP2A) and assessing resistance .

Q. What methodologies assess stability and degradation under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, monitoring degradation via LC-MS .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound remaining .

- Storage optimization : Lyophilization and storage at -80°C in amber vials prevent photodegradation .

Q. How can in vitro and in vivo efficacy discrepancies be addressed?

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo activity .

- Formulation adjustments : Employ nanoemulsions or liposomes to enhance solubility and tumor targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.